molecular formula C14H20N2O B12621283 N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide CAS No. 921618-41-9

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide

Cat. No.: B12621283
CAS No.: 921618-41-9
M. Wt: 232.32 g/mol
InChI Key: JTUPWKYSCPYXDV-UHFFFAOYSA-N
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Description

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a chemical compound with the molecular formula C14H20N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Properties

CAS No.

921618-41-9

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]methylidene]benzamide

InChI

InChI=1S/C14H20N2O/c1-11(2)16(12(3)4)10-15-14(17)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

JTUPWKYSCPYXDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C=NC(=O)C1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves large-scale condensation reactions. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, is advantageous due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    Recent studies have indicated that compounds similar to N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide exhibit antiviral properties, particularly against coronaviruses. Research has shown that benzamide derivatives can inhibit the activity of papain-like cysteine proteases (PL pro), which are essential for viral replication. This suggests that this compound could serve as a lead compound for developing new antiviral agents targeting SARS-CoV and SARS-CoV-2 .
  • Cancer Treatment
    The compound's structural features may also position it as a candidate for cancer therapies. Benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation. For example, the inhibition of cyclin-dependent kinases (CDK) has been linked to the regulation of cell cycle progression, making this compound potentially useful in oncology .
  • Neuroprotective Effects
    Some studies suggest that benzamide derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This area warrants further exploration to determine the specific mechanisms through which this compound may offer therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A study published in Nature demonstrated that a series of benzamide derivatives, including those structurally related to this compound, were effective in inhibiting the replication of SARS-CoV in vitro. The study highlighted the importance of specific substituents on the benzamide moiety for enhancing antiviral activity .

Case Study 2: Cancer Cell Line Studies

In vitro assays using various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity against breast cancer and leukemia cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationReference
This compoundStructureAntiviral, Cancer Treatment
(R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamideStructureAntiviral
Isoindoline DerivativesVariousCancer Treatment

Mechanism of Action

The mechanism of action of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound in both research and industrial settings.

Biological Activity

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18N2
  • Molecular Weight: 218.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity: It can bind to specific enzymes, altering their catalytic functions.
  • Modulation of Receptor Activity: The compound may act on receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Properties

Research has demonstrated that this compound shows promise as an anticancer agent. A study evaluated its effects on cancer cell lines:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells.

Case Study:
In a controlled experiment, treatment with the compound resulted in a 45% reduction in cell viability in HeLa cells after 48 hours, with a corresponding increase in apoptotic markers as assessed by flow cytometry .

Research Findings

Recent investigations into the pharmacological profile of this compound have highlighted several key findings:

  • MicroRNA Inhibition: The compound has been identified as a potential inhibitor of microRNA-21, which is implicated in various cancers. In vitro assays demonstrated that it could downregulate miR-21 expression, leading to enhanced apoptosis and reduced tumor growth in treated cells .
  • Synergistic Effects: When combined with existing chemotherapeutic agents, the compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens against resistant cancer cell lines .
  • Toxicological Assessment: Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully characterize its toxicological properties .

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